2-Azaspiro[4.6]undecan-3-one
Overview
Description
2-Azaspiro[4.6]undecan-3-one, also known as AZU or 3-azaspiro[4.6]undecan-2-one, is a small organic molecule with a molecular formula of C10H18O. It is a bicyclic ketone with a ring size of 10 atoms and an oxygen atom in the center. AZU is a colorless, crystalline solid that is insoluble in water and has a melting point of 68-70°C. It is a versatile molecule that has been used in a variety of scientific applications, including synthesis, drug development, and biochemical research.
Scientific Research Applications
Marine Derived Compounds
Marine natural products, especially those derived from sponges of the Verongiida order, include compounds with the 1,6-dioxa-2-azaspiro [4.6] undecane backbone like psammaplysins. These compounds have displayed a wide range of biological properties such as growth inhibition, antimalarial, antifouling, protein tyrosine phosphatase inhibition, antiviral, immunosuppressive, and antioxidant effects (Youssef & Shaala, 2022).
Synthesis and Bioactivity
A variety of 3-azaspiro[5.5]undecane derivatives have been synthesized, some showing significant anticonvulsant properties. The structural features, particularly the hexahydro-1H-isoindole-1,3(2H)-dione core, play a crucial role in determining their anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2014). Moreover, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, a compound synthesized from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione, has been employed for synthesizing N-protected amino acid esters used in peptide synthesis, maintaining the enantiomeric purity of the amino acids (Rao et al., 2016).
Chemical Synthesis and Medicinal Chemistry
The 1-oxa-7-azaspiro[5.5]undecane and similar ring systems are pivotal cores in natural or synthetic products with significant biological activities, making them intriguing targets for chemical synthesis (Sinibaldi & Canet, 2008). Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine has been investigated as a soluble epoxide hydrolase (sEH) inhibitor, showing high solubility and low lipophilicity, indicating its potential in therapeutic applications such as cardiovascular disease, inflammation, and pain (Lukin et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-azaspiro[4.6]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-9-7-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTWCCJCYBPHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633073 | |
Record name | 2-Azaspiro[4.6]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134617-89-3 | |
Record name | 2-Azaspiro[4.6]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.